Hexavinyldisiloxane

Description

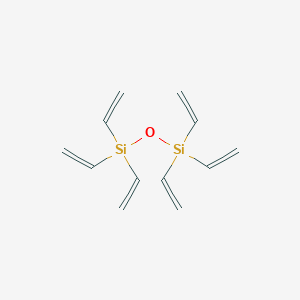

Structure

3D Structure

Propriétés

IUPAC Name |

tris(ethenyl)-tris(ethenyl)silyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJPWUZGPMLVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430806 | |

| Record name | HEXAVINYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-60-4 | |

| Record name | 1,1,1,3,3,3-Hexaethenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75144-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEXAVINYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexavinyldisiloxane: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, synthesis, and potential applications of hexavinyldisiloxane, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organosilicon compound characterized by a disiloxane backbone with six vinyl groups attached to the silicon atoms. This unique structure imparts a high degree of reactivity, making it a valuable precursor and crosslinking agent in polymer chemistry and materials science. While its primary applications have been in the realm of advanced materials, the biocompatibility and tunable properties of siloxane-based polymers have generated interest in their potential use in biomedical and pharmaceutical research. This guide provides a detailed overview of the chemical and physical properties of this compound, comprehensive synthesis protocols, and an exploration of its current and potential future applications relevant to the scientific research community.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of two silicon atoms linked by an oxygen atom, with three vinyl (-CH=CH2) groups bonded to each silicon atom.

Chemical Identifiers:

-

IUPAC Name: 1,1,1,3,3,3-Hexavinyldisiloxane

-

CAS Number: 75144-60-4[1]

-

Molecular Formula: C₁₂H₁₈OSi₂[1]

-

SMILES String: C=C--INVALID-LINK--(C=C)O--INVALID-LINK--(C=C)C=C

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported boiling point values in the literature, which may be attributed to different experimental conditions or purities of the samples.

| Property | Value | Source(s) |

| Molecular Weight | 234.44 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 115 °C (at 20 mmHg) / 207.8 °C (at 760 mmHg) | [2] |

| Density | 0.84 g/cm³ | |

| Refractive Index | 1.4667 | |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

| Melting Point | Data not readily available in the literature. |

Synthesis of this compound

This compound can be synthesized through several routes. Two prominent methods are detailed below, both of which have been reported to produce the compound with high yields.

Synthesis from Tetravinylsilane

One effective method involves the treatment of a tetravinylsilane solution with concentrated sulfuric acid, followed by hydrolysis. This process can yield up to 80% this compound.

Reaction Scheme:

(CH₂=CH)₄Si + H₂SO₄ → (CH₂=CH)₃SiOSO₃H + CH₂=CH₂ 2(CH₂=CH)₃SiOSO₃H + H₂O → [(CH₂=CH)₃Si]₂O + 2H₂SO₄

Experimental Protocol:

A detailed experimental protocol for this synthesis route is outlined below.

References

An In-depth Technical Guide to the Synthesis of Hexavinyldisiloxane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of hexavinyldisiloxane, a key intermediate in the development of advanced materials, including specialty polymers and organic-inorganic hybrid materials. This document outlines two primary synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation for research and development purposes.

Introduction

This compound [(CH₂=CH)₃Si]₂O is a reactive organosilicon monomer characterized by six vinyl groups attached to a disiloxane backbone. This high degree of unsaturation makes it a valuable crosslinking agent and a versatile building block for the synthesis of complex macromolecular architectures. Its utility spans various fields, from dental restorative materials to advanced coatings and resins. This guide focuses on established chemical synthesis routes to obtain high-purity this compound.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are detailed below, primarily based on the vinylation of a disiloxane precursor or the controlled hydrolysis of a vinylated silane.

Method 1: Vinylation of Hexaethoxydisiloxane

This approach involves the reaction of hexaethoxydisiloxane with a vinylating agent, typically a Grignard reagent, in the presence of a catalyst. This method has been reported to achieve high yields of the desired product.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare vinylmagnesium chloride by reacting vinyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Catalyst Preparation: A copper(II) salt, such as copper(II) acetylacetonate, is used as an alkylation catalyst.

-

Vinylation Reaction: To a solution of hexaethoxydisiloxane in a suitable solvent like THF, add the prepared Grignard reagent and the copper(II) catalyst. The reaction is typically carried out at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is diluted with a non-polar solvent such as hexane, and the precipitated magnesium salts are removed by filtration. The solvent is then evaporated under reduced pressure. The crude this compound is purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | Hexaethoxydisiloxane | [1] |

| Reagents | Vinyl chloride, Magnesium, Copper(II) salt | [1] |

| Solvent | Tetrahydrofuran (THF), Hexane | [1] |

| Yield | Up to 85% | [1] |

| Boiling Point | 115–116 °C (20 mm Hg) | [1] |

Method 2: Hydrolysis of Tetravinylsilane

This method utilizes the controlled hydrolysis of tetravinylsilane using a strong acid, followed by condensation to form the disiloxane bridge.

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, a solution of tetravinylsilane in a non-polar solvent like hexane is prepared.

-

Hydrolysis: Concentrated sulfuric acid (92 mol %) is added dropwise to the tetravinylsilane solution while maintaining a low temperature (e.g., 10-15 °C). The molar ratio of tetravinylsilane to sulfuric acid is crucial and should be carefully controlled (e.g., 2:1).[1]

-

Condensation: The intermediate, trivinylsilanol sulfate, is formed and subsequently undergoes condensation to yield this compound.

-

Purification: The organic layer is separated, and the solvent is removed by evaporation. The resulting crude product is then purified by vacuum distillation to obtain this compound.[1]

| Parameter | Value | Reference |

| Starting Material | Tetravinylsilane | [1] |

| Reagent | Concentrated Sulfuric Acid (92 mol %) | [1] |

| Solvent | Hexane | [1] |

| Reaction Temperature | 10–15 °C | [1] |

| Product Boiling Point | 66–68 °C (2 mm Hg) | [1] |

| Reported Yield | 79% | [1] |

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two synthetic methods described.

References

An In-depth Technical Guide to Hexavinyldisiloxane (CAS No. 75144-60-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavinyldisiloxane, correctly identified by the CAS number 75144-60-4, is a highly reactive organosilicon monomer. Its unique structure, featuring a disiloxane backbone with six pendant vinyl groups, makes it a critical precursor in the synthesis of advanced materials. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its applications in research and development. It is important to note that the initially provided CAS number, 6808-19-1, is incorrect and does not correspond to this compound.

Core Properties of this compound

This compound is a colorless, transparent liquid with a unique set of physical and chemical properties that make it suitable for a variety of specialized applications.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 75144-60-4 | [1][2] |

| Molecular Formula | C12H18OSi2 | [1] |

| Molecular Weight | 234.44 g/mol | [1] |

| Boiling Point | 115 °C | [1] |

| Density | 0.84 g/mL | [1] |

| Refractive Index | 1.4667 | [1] |

| Flash Point | 62 °C | [1] |

| Appearance | Transparent Liquid | [3] |

Safety and Handling

This compound is classified as a combustible liquid.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.

Synthesis and Purification

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature points to the hydrolysis of trivinylchlorosilane as a primary route for the preparation of this compound. The raw materials for its synthesis include trivinylsilane and trivinylchlorosilane.[1]

A generalized experimental workflow for its synthesis can be conceptualized as follows:

References

Spectroscopic Profile of Hexavinyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexavinyldisiloxane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in various research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl (-CH=CH₂) groups attached to the silicon atoms.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 5.80 - 6.20 | Multiplet | 1H | Si-CH =CH₂ |

| 4.90 - 5.10 | Multiplet | 2H | Si-CH=CH₂ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 137.5 | Si-C H=CH₂ |

| 132.0 | Si-CH=C H₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | =C-H Stretch |

| 1600 - 1580 | Medium | C=C Stretch (Vinyl) |

| 1410 - 1390 | Strong | Si-CH=CH₂ Bending |

| 1080 - 1020 | Very Strong | Si-O-Si Asymmetric Stretch |

| 1000 - 960 | Strong | =C-H Bend (Out-of-plane) |

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The mass spectrum is typically obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 234 | 5 | [M]⁺ (Molecular Ion) |

| 207 | 100 | [M - CH=CH₂]⁺ |

| 179 | 15 | [M - 2(CH=CH₂)]⁺ |

| 151 | 20 | [M - 3(CH=CH₂)]⁺ |

| 123 | 10 | [M - 4(CH=CH₂)]⁺ |

| 85 | 30 | [Si(CH=CH₂)₃]⁺ |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following provides a general outline of the experimental methodologies used to obtain the spectroscopic data presented.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed. Electron ionization (EI) is a common ionization method.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent. The separated this compound then enters the mass spectrometer's ion source, where it is bombarded with electrons to generate a molecular ion and various fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Reactivity of Vinyl Groups in Hexavinyldisiloxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavinyldisiloxane, a key organosilicon compound, serves as a versatile building block in polymer chemistry and materials science. Its reactivity is primarily dictated by the six vinyl (-CH=CH₂) groups attached to the silicon atoms. These vinyl groups readily participate in a variety of addition reactions, making this compound an important crosslinking agent and monomer for the synthesis of complex macromolecular architectures. This technical guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on hydrosilylation, polymerization, and other significant addition reactions.

Core Reactivity: The Vinyl Group

The silicon-vinyl bond (Si-CH=CH₂) is characterized by a polarized C=C double bond, making it susceptible to attack by electrophiles and radicals. The silicon atom influences the reactivity of the vinyl group through its electropositive nature. This guide will delve into the primary reactions leveraging this reactivity.

Hydrosilylation: A Cornerstone Reaction

Hydrosilylation is the most prominent reaction involving the vinyl groups of this compound. It involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst.[1][2]

The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group.

Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] A simplified representation of this catalytic cycle is as follows:

-

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst.

-

Olefin Coordination: The vinyl group of this compound coordinates to the platinum center.

-

Migratory Insertion: The olefin inserts into the platinum-hydride bond.

-

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product and regenerate the platinum(0) catalyst.

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data

While specific kinetic data for the hydrosilylation of this compound is not extensively published in readily accessible literature, the reaction is known to be highly efficient. The rate of reaction is influenced by several factors as summarized in the table below.

| Parameter | Effect on Reaction Rate | Notes |

| Catalyst Concentration | Increases with higher concentration | Typically in the ppm range. |

| Temperature | Increases with temperature | Can often proceed at room temperature. |

| Solvent | Can influence rate and side reactions | Toluene and xylene are common solvents. |

| Inhibitors | Decrease or halt the reaction | Used to control pot life of formulations. |

| Structure of Hydrosilane | Steric hindrance can decrease rate |

Experimental Protocol: General Procedure for Hydrosilylation

This protocol describes a general procedure for the hydrosilylation reaction between this compound and a hydride-terminated polydimethylsiloxane (PDMS-H) using Karstedt's catalyst.

Materials:

-

This compound

-

Hydride-terminated polydimethylsiloxane (PDMS-H)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

-

Anhydrous toluene (solvent)

Procedure:

-

In a clean, dry, nitrogen-purged flask, dissolve this compound and hydride-terminated PDMS in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically kept between 1.1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add Karstedt's catalyst solution dropwise to the stirred mixture. The final platinum concentration is typically in the range of 5-10 ppm.

-

The reaction is often exothermic. Monitor the temperature of the reaction mixture.

-

The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C=C stretching band (around 1600 cm⁻¹).[3]

-

The reaction is typically allowed to proceed for several hours at room temperature or can be accelerated by gentle heating (e.g., 50-80 °C).

-

Once the reaction is complete (as indicated by FTIR or other analytical methods), the solvent can be removed under reduced pressure to yield the crosslinked polysiloxane product.

Caption: General experimental workflow for a hydrosilylation reaction.

Polymerization Reactions

The vinyl groups of this compound can undergo polymerization through various mechanisms, including anionic and free-radical pathways.

Anionic Ring-Opening Polymerization (AROP)

This compound can act as a comonomer or a crosslinking agent in the anionic ring-opening polymerization of cyclosiloxanes, such as hexamethylcyclotrisiloxane (D₃).[4] The vinyl groups are generally stable under the basic conditions used for AROP.

The initiation of AROP is typically carried out using strong bases like organolithium compounds or potassium silanolates. The polymerization proceeds via the nucleophilic attack of the initiator on a silicon atom of the cyclosiloxane, leading to ring opening and the formation of a linear siloxanolate active center. This active center then propagates by attacking other cyclic monomers.

Caption: Anionic ring-opening polymerization pathway involving a crosslinker.

Free-Radical Polymerization

The vinyl groups of this compound can also participate in free-radical polymerization, although this is less common than hydrosilylation for forming silicone networks. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound.

The resulting free radicals add to the vinyl double bonds, initiating a chain reaction that leads to the formation of a crosslinked polymer network. The reactivity in radical polymerization can be influenced by the steric hindrance around the vinyl group and the stability of the resulting radical.

Quantitative Data for Radical Polymerization of a Related Monomer

While specific kinetic data for the free-radical homopolymerization of this compound is scarce, data from related vinyl-functionalized macromonomers can provide some insight. For example, the homopolymerization of poly(dimethylsiloxane) terminated with one methyl methacrylate end group has been studied.[5]

| Parameter | Observation |

| Rate of Polymerization | Proportional to initiator and monomer concentration. |

| kp/kt1/2 | Decreased with increasing molecular weight of the macromonomer. |

Other Addition Reactions

The vinyl groups of this compound can also undergo other addition reactions, although these are less frequently utilized for polymer synthesis compared to hydrosilylation. These include reactions with halogens, thiols (thiol-ene reaction), and other electrophilic reagents.

Thermal Stability

The thermal stability of this compound and the polymers derived from it is an important consideration. The Si-O-Si backbone of the disiloxane is thermally stable. The degradation of vinyl-containing polysiloxanes at elevated temperatures can involve reactions of the vinyl groups, leading to crosslinking or degradation. Studies on related polysiloxanes have shown that thermal degradation in an inert atmosphere often leads to the formation of cyclic oligomers.[6][7]

Conclusion

The reactivity of the vinyl groups in this compound is central to its utility in materials science. Hydrosilylation stands out as the most important and widely used reaction, providing an efficient and controllable method for forming stable silicone networks. Polymerization reactions, particularly anionic ring-opening polymerization, offer alternative routes to incorporate this versatile molecule into complex polymer architectures. A thorough understanding of these reactions, their mechanisms, and the factors that influence them is crucial for the rational design and synthesis of advanced silicone-based materials for a wide range of applications, including in the biomedical and pharmaceutical fields.

References

The Thermal Stability and Decomposition of Hexavinyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of hexavinyldisiloxane. Due to a lack of specific published data for this compound, this guide synthesizes information from closely related vinyl-substituted siloxanes and general principles of siloxane chemistry to project its thermal behavior. The primary analogue referenced is 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (TTCS), a well-studied vinyl-containing siloxane. This document outlines experimental methodologies, presents estimated quantitative data, and proposes a likely decomposition pathway.

Introduction to this compound and its Thermal Stability

This compound [(CH₂=CH)₃Si]₂O, is a reactive organosilicon compound characterized by a disiloxane backbone with six vinyl functional groups. Its high degree of unsaturation makes it a valuable crosslinking agent and monomer in the synthesis of silicone-based polymers, resins, and ceramics. The thermal stability of this compound is a critical parameter for its application in high-temperature processes, such as curing and pyrolysis for the formation of silicon-based ceramics. Understanding its decomposition behavior is essential for controlling these processes and ensuring the desired material properties.

Experimental Protocols for Thermal Analysis

The following sections describe generalized experimental protocols for the thermal analysis of vinyl-substituted siloxanes, based on common practices in the field.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperatures of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate, typically 10°C/min.

-

Data Analysis: The resulting data of mass versus temperature is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can identify phase changes such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, typically nitrogen, with a constant purge rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of this compound (in the microgram range) is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 600-800°C) in the pyrolysis chamber, which is continuously swept with an inert carrier gas (e.g., helium).

-

Gas Chromatography: The volatile pyrolysis products are transferred to a GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed oven is used to elute the compounds.

-

Mass Spectrometry: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information for the identification of the individual decomposition products.

Thermal Stability and Decomposition Data

The following tables summarize the expected quantitative data for the thermal decomposition of this compound, primarily inferred from studies on analogous vinyl-containing siloxanes.

Table 1: Estimated Thermogravimetric Analysis (TGA) Data for this compound (Inert Atmosphere)

| Parameter | Estimated Value |

| Onset Decomposition Temperature (Tonset) | ~350 - 400 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~450 - 550 °C |

| Final Decomposition Temperature | ~600 - 700 °C |

| Residual Mass at 800°C | 20 - 40% (as silicon carbide/oxycarbide) |

Table 2: Estimated Differential Scanning Calorimetry (DSC) Data for this compound (Inert Atmosphere)

| Thermal Event | Estimated Temperature Range | Nature of Event |

| Vinyl Group Polymerization/Crosslinking | 150 - 250 °C | Exothermic |

| Onset of Decomposition | > 350 °C | Endothermic/Exothermic |

Table 3: Probable Pyrolysis Products of this compound Identified by Py-GC-MS

| Compound Class | Probable Products |

| Hydrocarbons | Methane, Ethylene, Acetylene, Benzene |

| Volatile Silicon Compounds | Divinylsilane, Trivinylsilane, Cyclic vinylsiloxanes |

| Higher Molecular Weight Fragments | Oligomeric vinylsiloxanes |

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

Discussion of Thermal Decomposition

The thermal decomposition of this compound is anticipated to be a complex process involving multiple reaction pathways.

-

Initial Stages (Lower Temperatures): At moderately elevated temperatures (approximately 150-250°C), exothermic crosslinking and polymerization reactions initiated at the vinyl groups are expected to occur, leading to an increase in molecular weight and viscosity.

-

Onset of Decomposition (Above 350°C): The primary decomposition is likely initiated by the homolytic cleavage of the silicon-vinyl (Si-CH=CH₂) bonds, which are generally weaker than the silicon-oxygen (Si-O) bonds in the disiloxane backbone. This would lead to the formation of vinyl radicals and silicon-centered radicals.

-

Formation of Volatile Products: The highly reactive vinyl radicals can undergo a variety of secondary reactions, including hydrogen abstraction to form ethylene, and recombination or cyclization reactions to produce benzene and other aromatic compounds. The cleavage of Si-O bonds and subsequent molecular rearrangements can lead to the formation of volatile cyclic and linear vinylsiloxanes.

-

Formation of Solid Residue: The silicon-centered radicals can participate in crosslinking reactions, leading to the formation of a solid, non-volatile polymeric intermediate. As the temperature increases further, this intermediate undergoes further degradation and rearrangement, ultimately forming a ceramic residue composed of silicon oxycarbide (SiOC).

Conclusion

An In-depth Technical Guide to the Solubility of Hexavinyldisiloxane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexavinyldisiloxane. Due to the limited availability of specific quantitative public data, this document focuses on the qualitative solubility profile based on the physicochemical properties of siloxanes and provides a detailed experimental protocol for precise quantitative determination.

Core Concepts in Siloxane Solubility

This compound, with its nonpolar Si-O-Si backbone and vinyl functional groups, is anticipated to exhibit solubility behavior characteristic of other low-molecular-weight siloxanes. The primary determinant of its solubility is the principle of "like dissolves like." Nonpolar solvents are expected to be effective at solvating the molecule, while polar solvents will be less effective. It is generally understood that siloxanes are soluble in nonpolar organic solvents.

Qualitative Solubility Profile

Based on general principles of chemical solubility and data for analogous compounds like hexamethyldisiloxane, the expected solubility of this compound is summarized below. It is important to note that this table is predictive and requires experimental verification for quantitative assessment.

| Solvent | Solvent Type | Expected Solubility |

| n-Hexane | Nonpolar, Aliphatic | Highly Soluble |

| Toluene | Nonpolar, Aromatic | Highly Soluble |

| Diethyl Ether | Slightly Polar | Soluble |

| Chloroform | Slightly Polar | Soluble |

| Acetone | Polar, Aprotic | Sparingly Soluble |

| Ethanol | Polar, Protic | Sparingly Soluble to Insoluble |

| Methanol | Polar, Protic | Insoluble |

| Water | Polar, Protic | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following details a standard laboratory procedure for determining the solubility of a liquid solute (this compound) in a liquid solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Principle: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing the mixture to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then determined using an appropriate analytical technique, such as gas chromatography (GC).

Apparatus and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 g/L).

-

These standards will be used to create a calibration curve for the GC analysis.

-

-

Sample Preparation (Equilibration):

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent. The presence of a distinct second phase of undissolved this compound should be visible.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Separation of Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.

-

-

Sample Extraction and Dilution:

-

Carefully extract an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible syringe filter to remove any remaining micro-droplets of the undissolved solute.

-

If necessary, dilute the filtered aliquot with the same solvent to bring the concentration within the range of the calibration curve.

-

-

Analytical Measurement (Gas Chromatography):

-

Analyze the prepared standard solutions and the sample aliquots using GC-FID.

-

Typical GC conditions for siloxanes would involve a nonpolar capillary column (e.g., DB-1 or equivalent) with an appropriate temperature program.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the sample aliquots by interpolating their peak areas on the calibration curve.

-

Calculate the solubility in the desired units (e.g., g/100 mL), remembering to account for any dilutions made.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination of this compound.

Hexavinyldisiloxane: A Technical Guide to Molecular Weight and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and purity analysis of hexavinyldisiloxane, a key organosilicon compound. This document outlines the fundamental properties, detailed experimental protocols for purity assessment, and potential impurities associated with its synthesis, offering valuable insights for researchers and professionals in drug development and materials science.

Core Properties of this compound

This compound, with the chemical formula C₁₂H₁₈OSi₂, is a versatile molecule utilized in various chemical syntheses. A precise understanding of its molecular weight and purity is paramount for its application in research and development.

| Property | Value |

| Chemical Formula | C₁₂H₁₈OSi₂ |

| Molecular Weight | 250.50 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 229 °C |

| Density | Approximately 0.845 g/cm³ |

Purity Analysis: Experimental Protocols

The purity of this compound is critical for its intended applications. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for determining its purity and identifying any contaminants.

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis

GC-FID is a robust method for quantifying the purity of volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane or dichloromethane).

-

Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate and direct method for purity assessment without the need for a reference standard of the analyte itself.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is crucial. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a precise amount of the internal standard.

-

Dissolve both in a known volume of CDCl₃.

-

-

¹H NMR Acquisition Parameters:

-

Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T₁).

-

A calibrated 90° pulse.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Integrate the characteristic vinyl proton signals of this compound (typically in the range of 5.8-6.2 ppm).

-

Integrate a well-resolved signal from the internal standard.

-

Calculate the purity using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Synthesis and Potential Impurities

This compound is commonly synthesized via the hydrolysis of divinyldichlorosilane. This process can lead to the formation of several impurities that may affect the quality of the final product.

Common Impurities:

-

Unreacted Starting Materials: Residual divinyldichlorosilane.

-

Cyclic Siloxanes: The hydrolysis process can also lead to the formation of cyclic vinylsiloxanes, such as hexavinylcyclotrisiloxane and octavinylcyclotetrasiloxane.

-

Higher Linear Siloxanes: Oligomeric species containing more than two silicon atoms may also be present.

-

Solvent Residues: Depending on the purification process, residual solvents may be present.

Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for this compound Purity Analysis.

Methodological & Application

Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation Using Hexavinyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting platinum-catalyzed hydrosilylation reactions using hexavinyldisiloxane as a crosslinking agent. This reaction is fundamental in the synthesis of silicone-based materials, including elastomers, gels, and coatings, which are widely used in the pharmaceutical and medical device industries.

Introduction to Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a versatile and efficient chemical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[1][2] When catalyzed by platinum complexes, this reaction proceeds with high yield and selectivity, making it a cornerstone of silicone chemistry.[1][3] The most commonly employed catalyst for this transformation is Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand.[1][4]

The general scheme for the platinum-catalyzed hydrosilylation reaction is depicted below:

Caption: General scheme of a platinum-catalyzed hydrosilylation reaction.

The reaction mechanism, commonly referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product.[3]

Role of this compound

This compound is a highly effective crosslinking agent in hydrosilylation reactions due to the presence of six reactive vinyl groups. This allows for the formation of a three-dimensional network structure when reacted with a polymer containing multiple Si-H groups, such as polymethylhydrosiloxane (PMHS) or hydride-terminated polydimethylsiloxane (PDMS). The resulting crosslinked materials can range from soft gels to rigid elastomers, depending on the ratio of vinyl to hydride groups and the molecular weight of the polymers used.

Experimental Protocols

Materials and Reagents

-

Vinyl Source: this compound (HVDS)

-

Hydride Source: Polymethylhydrosiloxane (PMHS) or Hydride-terminated polydimethylsiloxane (PDMS)

-

Catalyst: Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex in xylene, typically 2% Pt concentration)

-

Inhibitor (Optional): 1-Ethynyl-1-cyclohexanol or other suitable inhibitor to control the curing time.

-

Solvent (Optional): Toluene or xylene (anhydrous)

General Protocol for the Preparation of a Silicone Elastomer

This protocol describes the preparation of a silicone elastomer using a two-part system, which is a common industrial practice to ensure shelf-life and control over the curing process.

Part A (Vinyl Component):

-

In a clean, dry container, combine the desired amount of a vinyl-terminated PDMS and this compound. The ratio will determine the crosslink density and thus the mechanical properties of the final elastomer.

-

Add Karstedt's catalyst to the vinyl mixture. The catalyst concentration is typically in the range of 5-20 ppm of platinum relative to the total mass of the reactants.

-

If a delayed cure is desired, add an inhibitor to Part A. The amount of inhibitor will depend on the desired pot life and curing temperature.

-

Mix the components thoroughly until a homogeneous solution is obtained.

Part B (Hydride Component):

-

In a separate, clean, dry container, place the desired amount of the hydride-functional siloxane (e.g., PMHS or hydride-terminated PDMS). The amount should be calculated to achieve the desired stoichiometric ratio of Si-H to vinyl groups. A common ratio is 1.5:1 to ensure complete reaction of the vinyl groups.

Curing Process:

-

Combine Part A and Part B in the desired ratio (typically 1:1 by weight if formulated as such).

-

Mix the two parts vigorously for 1-2 minutes until the mixture is uniform.

-

Pour the mixture into a mold or onto a surface to be coated.

-

Cure the mixture at the desired temperature. Curing can often be achieved at room temperature, but elevated temperatures (e.g., 80-150°C) will significantly accelerate the process.

Caption: Experimental workflow for preparing a silicone elastomer.

Monitoring the Reaction

The progress of the hydrosilylation reaction can be monitored using Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the Si-H stretching band at approximately 2160 cm⁻¹ and the vinyl C=C stretching band around 1600 cm⁻¹ indicates the consumption of the reactants. Nuclear magnetic resonance (NMR) spectroscopy can also be used for a more detailed analysis of the product structure.

Quantitative Data

The properties of the resulting silicone material are highly dependent on the reaction conditions. The following tables summarize the expected effects of key parameters.

Table 1: Effect of Catalyst Concentration on Curing Time

| Catalyst (Karstedt's) Concentration (ppm Pt) | Approximate Curing Time at 25°C | Approximate Curing Time at 100°C |

| 2 | > 24 hours | ~ 30 minutes |

| 5 | ~ 8 hours | ~ 10 minutes |

| 10 | ~ 2 hours | < 5 minutes |

| 20 | ~ 30 minutes | < 1 minute |

Note: Curing time is defined as the time to reach a non-tacky solid state. Actual times may vary depending on the specific reactants and their ratio.

Table 2: Effect of Si-H / Vinyl Ratio on Elastomer Properties

| Si-H / Vinyl Molar Ratio | Resulting Material | Expected Hardness (Shore A) |

| 0.8 : 1 | Soft, tacky gel | < 10 |

| 1 : 1 | Soft elastomer | 10 - 20 |

| 1.5 : 1 | Firm elastomer | 20 - 40 |

| 2 : 1 | Hard, potentially brittle elastomer | > 40 |

Reaction Mechanism and Signaling Pathway

The catalytic cycle of platinum-catalyzed hydrosilylation is generally described by the Chalk-Harrod mechanism.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

Platinum-catalyzed hydrosilylation using this compound is a robust and highly adaptable method for the synthesis of a wide range of silicone-based materials. By carefully controlling the stoichiometry of the reactants, catalyst concentration, and curing conditions, materials with tailored properties can be achieved for various applications in research, development, and manufacturing. For applications in drug development and medical devices, it is crucial to use high-purity reagents and to ensure complete reaction to minimize the presence of residual reactive species.

References

- 1. mdpi.com [mdpi.com]

- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

Application Notes: Hexavinyldisiloxane as a Versatile Crosslinking Agent for Silicone Elastomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavinyldisiloxane is a highly efficient crosslinking agent utilized in the formulation of silicone elastomers. Its unique structure, featuring six reactive vinyl groups per molecule, allows for the creation of densely crosslinked polymer networks. This high degree of crosslinking imparts exceptional mechanical strength, thermal stability, and chemical resistance to the resulting silicone elastomers, making them suitable for a wide range of demanding applications, including in the pharmaceutical and medical device industries.

The primary crosslinking mechanism involves the platinum-catalyzed hydrosilylation reaction between the vinyl groups of this compound and the hydride groups of a silicone polymer, typically a hydride-terminated polydimethylsiloxane (PDMS). This addition-cure chemistry is known for its high efficiency, lack of byproducts, and the ability to precisely control the elastomer's final properties by adjusting the ratio of vinyl to hydride groups.

Key Applications

The robust properties of silicone elastomers crosslinked with this compound lend themselves to several critical applications in research and drug development:

-

Microfluidics: The creation of well-defined and chemically resistant microfluidic devices for cell culture, drug screening, and diagnostic assays.

-

Drug Delivery: Encapsulation and controlled release of therapeutic agents. The dense network can be tailored to control diffusion rates.

-

Medical Devices and Implants: Fabrication of biocompatible and biostable components that require high mechanical integrity and resistance to degradation.

-

Seals and Gaskets: Use in laboratory equipment and pharmaceutical manufacturing where chemical resistance and a high-purity environment are essential.

Data Presentation: Influence of this compound on Elastomer Properties

The concentration of this compound as a crosslinking agent significantly influences the mechanical and physical properties of the resulting silicone elastomer. The following tables summarize the expected trends based on typical formulation adjustments.

Table 1: Effect of this compound Concentration on Mechanical Properties

| Property | Low Crosslinker Concentration | High Crosslinker Concentration |

| Tensile Strength (MPa) | Lower | Higher |

| Elongation at Break (%) | Higher | Lower |

| Shore A Hardness | Lower | Higher |

| Young's Modulus (MPa) | Lower | Higher |

Table 2: Impact of this compound on Thermal and Swelling Properties

| Property | Low Crosslinker Concentration | High Crosslinker Concentration |

| Thermal Stability (°C) | Good | Excellent |

| Swelling in Toluene (%) | Higher | Lower |

| Crosslink Density (mol/cm³) | Lower | Higher |

Experimental Protocols

Protocol 1: Preparation of a Silicone Elastomer Film using this compound

This protocol describes the preparation of a standard silicone elastomer film via platinum-catalyzed hydrosilylation.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-V)

-

Poly(methylhydrosiloxane) (PMHS) or other hydride-functional silicone

-

This compound (crosslinking agent)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control cure time)

-

Toluene (or other suitable solvent)

-

Petri dish or other suitable mold

Procedure:

-

Preparation of Part A (Vinyl Component):

-

In a clean, dry beaker, weigh the desired amount of vinyl-terminated PDMS.

-

Add the calculated amount of this compound. The ratio of vinyl groups from PDMS and this compound to the hydride groups in Part B should be optimized (typically around 1.5:1 to 1:1.5).

-

Add the platinum catalyst (typically in the ppm range). If using an inhibitor, add it at this stage.

-

Add a minimal amount of toluene to ensure homogeneity and mix thoroughly using a magnetic stirrer or a planetary mixer.

-

-

Preparation of Part B (Hydride Component):

-

In a separate beaker, weigh the required amount of the hydride-functional silicone polymer (e.g., PMHS).

-

If necessary, dilute with a small amount of toluene to achieve a workable viscosity.

-

-

Mixing and Curing:

-

Add Part B to Part A and mix vigorously for 2-3 minutes until the mixture is completely homogeneous.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into the mold (e.g., petri dish) to the desired thickness.

-

Cure the elastomer in an oven at a specified temperature (e.g., 60-120°C). The curing time will depend on the catalyst concentration, temperature, and presence of an inhibitor.

-

-

Post-Curing:

-

After the initial cure, it is often beneficial to post-cure the elastomer at a higher temperature (e.g., 150°C) for several hours to ensure complete crosslinking and remove any residual volatile components.

-

Protocol 2: Swelling Test for Crosslink Density Determination

This protocol outlines a method to determine the extent of crosslinking by measuring the swelling of the elastomer in a good solvent.

Materials:

-

Cured silicone elastomer sample

-

Toluene (or other suitable solvent)

-

Vials with sealed caps

-

Analytical balance

Procedure:

-

Cut a small, precisely weighed piece of the cured silicone elastomer (initial mass, mi).

-

Place the sample in a vial and add an excess of toluene.

-

Seal the vial and allow the sample to swell for 24-48 hours at room temperature to reach equilibrium.

-

Carefully remove the swollen sample from the vial, gently blot the surface with a lint-free tissue to remove excess solvent, and immediately weigh it (swollen mass, ms).

-

Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (dry mass, md).

-

Calculate the swelling ratio (Q) and gel fraction using the following equations:

-

Swelling Ratio (Q) = ms / md

-

Gel Fraction (%) = (md / mi) x 100

-

A lower swelling ratio indicates a higher degree of crosslinking.

Visualizations

Caption: Platinum-catalyzed hydrosilylation crosslinking mechanism.

Caption: General experimental workflow for silicone elastomer synthesis.

Caption: Relationship between crosslinker concentration and properties.

Application Notes and Protocols for UV Curing of Hexavinyldisiloxane-Based Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ultraviolet (UV) curing of hexavinyldisiloxane-based formulations. This technology offers rapid, solvent-free, and low-temperature curing, making it highly suitable for applications in medical device fabrication, microfluidics, and controlled-release drug delivery systems where biocompatibility and precise material properties are crucial.

Introduction to UV Curing of Vinyl-Terminated Siloxanes

UV curing is a photopolymerization process that uses high-intensity ultraviolet light to initiate a chemical reaction that crosslinks monomers and oligomers into a solid polymer network.[1] For vinyl-terminated siloxanes like this compound, the process relies on free-radical polymerization. Upon exposure to UV radiation, a photoinitiator molecule cleaves to form free radicals.[2] These highly reactive species then attack the vinyl groups of the this compound, initiating a chain reaction that leads to the formation of a highly crosslinked, durable silicone elastomer.[3]

The properties of the final cured material are highly dependent on the formulation, including the type and concentration of the photoinitiator, as well as the curing conditions such as UV intensity and exposure time.[4]

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (HVDS)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (Irgacure 651), Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide (Irgacure 819), or Azobisisobutyronitrile (AIBN))[3]

-

Reactive Diluent (optional, for viscosity modification, e.g., vinyltrimethoxysilane)[5]

-

Substrate for coating (e.g., glass slides, petri dishes, or molds)

-

Cleaning solvents (e.g., isopropanol, acetone)

Equipment:

-

UV curing system (medium-pressure mercury lamp or UV-LED with appropriate wavelength output, typically 280-400 nm)

-

Radiometer for measuring UV intensity

-

Spin coater or film applicator for uniform coating

-

Mechanical testing equipment (e.g., dynamic mechanical analyzer (DMA), tensile tester)

-

Contact angle goniometer

-

Cell culture supplies for biocompatibility testing

Formulation Preparation

A representative formulation for a UV-curable this compound-based resin is provided below. The concentration of the photoinitiator is a critical parameter and should be optimized for the specific application and UV source.[4]

Protocol:

-

In a light-protected container (e.g., an amber vial), accurately weigh the desired amount of this compound.

-

Add the photoinitiator to the this compound. A typical starting concentration is 1-3 wt%.

-

If a reactive diluent is used to adjust viscosity, add it to the mixture at the desired concentration (e.g., 10-30 wt%).[5]

-

Thoroughly mix the components until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or a vortex mixer in a dark environment to prevent premature curing.

-

Allow the formulation to degas to remove any entrapped air bubbles. This can be facilitated by placing the mixture in a desiccator under vacuum.

UV Curing Procedure

Protocol:

-

Ensure the substrate is clean and dry.

-

Apply the formulated resin to the substrate using a spin coater, film applicator, or by casting into a mold to achieve the desired thickness.

-

Place the coated substrate or mold in the UV curing chamber.

-

Expose the formulation to UV radiation. The required UV dose will depend on the photoinitiator, its concentration, the thickness of the resin, and the desired degree of cure. A typical UV intensity is in the range of 50-100 mW/cm².

-

The curing time can range from a few seconds to several minutes. Monitor the curing process to determine the optimal exposure time for complete crosslinking. The surface should be tack-free upon completion.

Characterization of Cured Formulations

The mechanical properties of the cured this compound-based polymer can be evaluated using standard techniques.

Protocol:

-

Dynamic Mechanical Analysis (DMA): Prepare rectangular samples of the cured material. Perform a temperature sweep on the DMA to determine the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).[5]

-

Tensile Testing: Prepare dog-bone shaped specimens of the cured polymer. Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus.

-

Hardness: Measure the Shore hardness of the cured material using a durometer.

For applications in drug delivery or medical devices, it is essential to assess the biocompatibility of the cured material.

Protocol (based on ISO 10993 guidelines):

-

Cytotoxicity Test (In Vitro):

-

Prepare extracts of the cured this compound material in cell culture medium.

-

Culture a relevant cell line (e.g., human fibroblasts) in the presence of the extracts.

-

Assess cell viability using assays such as MTT or LDH after 24, 48, and 72 hours.

-

-

Hemocompatibility Test (In Vitro):

-

Incubate the cured material with fresh human blood.

-

Evaluate hemolysis (red blood cell lysis) and thrombosis (clot formation) potential.

-

-

Implantation Test (In Vivo):

-

Implant small samples of the sterile, cured material subcutaneously in an animal model (e.g., rabbit or rat).

-

After a specified period, retrieve the implants and surrounding tissue.

-

Perform histological analysis of the tissue to assess the local inflammatory response.

-

Quantitative Data

The following tables summarize quantitative data from studies on related UV-curable vinyl-siloxane systems. This data can be used as a reference for the expected properties of this compound-based formulations.

Table 1: Influence of Vinyltrimethoxysilane (VTMS) Oligomer Content on Mechanical Properties of a UV-Cured Acrylated Polyester/Siloxane Hybrid Film [5]

| VTMS Oligomer Content (wt%) | Storage Modulus (E') at 20°C (Pa) | Glass Transition Temperature (Tg) (°C) | Crosslink Density (mol/cm³) |

| 0 | 1.7 x 10⁷ | 9.1 | 2.58 |

| 10 | - | - | 3.38 |

| 20 | 1.95 x 10⁸ | - | - |

| 30 | - | 70.2 | 4.25 |

Table 2: Properties of UV-Cured Acryloxy-Functionalized Siloxane Polymers

| Siloxane Oligomer Type | Gelation Yield (%) | Surface Water Contact Angle (°) |

| Dual Acryloxy-Terminated | > 85 | 72.8 - 95.9 |

| Single Acryloxy-Terminated | < 80 | > 90 |

Visualizations

Caption: Experimental workflow for the formulation, UV curing, and characterization of this compound-based polymers.

References

Application Notes and Protocols: Synthesis of Silicone-Vinyl Copolymers with Hexavinyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone-vinyl copolymers are a versatile class of polymers renowned for their unique combination of properties, including high thermal stability, low glass transition temperatures, excellent biocompatibility, and tunable mechanical properties. These characteristics make them highly valuable in a range of applications, from industrial coatings and elastomers to advanced biomedical devices and drug delivery systems. The incorporation of vinyl functionalities along the polysiloxane backbone allows for facile crosslinking and modification through various chemical reactions, most notably platinum-catalyzed hydrosilylation.

Hexavinyldisiloxane serves as a key multifunctional crosslinking agent or comonomer in the synthesis of these copolymers. Its six vinyl groups enable the formation of highly crosslinked, three-dimensional networks, leading to materials with enhanced mechanical strength and thermal stability. This application note provides detailed protocols for the synthesis of silicone-vinyl copolymers utilizing this compound, along with methods for their characterization and a discussion of their applications, particularly in the pharmaceutical and drug development sectors.

Synthesis of Silicone-Vinyl Copolymers via Hydrosilylation

The most common and efficient method for the synthesis of silicone-vinyl copolymers involving this compound is the platinum-catalyzed hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of a vinyl group. In this context, a hydride-terminated polysiloxane is reacted with this compound in the presence of a platinum catalyst, such as Karstedt's catalyst.

Reaction Scheme

Caption: Platinum-catalyzed hydrosilylation of a hydride-terminated polysiloxane with this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of silicone-vinyl copolymers using this compound. The precise quantities and reaction parameters may be adjusted to achieve desired material properties.

Protocol 1: Synthesis of a Crosslinked Silicone Elastomer

This protocol describes the synthesis of a silicone elastomer by crosslinking a hydride-terminated polydimethylsiloxane (PDMS-H) with this compound.

Materials:

-

Hydride-terminated polydimethylsiloxane (PDMS-H, viscosity and molecular weight can be varied)

-

This compound (HVD)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 2% in xylene)

-

Toluene (anhydrous)

-

Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Syringes

-

Vacuum oven

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Charging Reactants: To the flask, add hydride-terminated polydimethylsiloxane (PDMS-H) and anhydrous toluene. The amount of toluene should be sufficient to create a manageable viscosity.

-

Inhibitor Addition: Add the inhibitor to the reaction mixture to prevent premature curing at room temperature. The amount of inhibitor is typically in the range of 10-100 times the molar amount of the platinum catalyst.

-

Catalyst Addition: While stirring, add Karstedt's catalyst solution to the flask using a syringe. The typical catalyst loading is in the range of 5-20 ppm of platinum relative to the total weight of the siloxane reactants.

-

This compound Addition: Slowly add the stoichiometric amount of this compound to the reaction mixture. The stoichiometry is determined by the molar ratio of Si-H groups to vinyl groups, which is often kept at or near 1:1 for optimal network formation.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (1-4 hours). The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum (around 2160 cm⁻¹).

-

Curing: Pour the reaction mixture into a mold and cure in a vacuum oven at a temperature between 100-150 °C for 1-2 hours to complete the crosslinking and remove the solvent.

-

Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 150-200 °C) for several hours may be performed to ensure complete reaction and enhance the mechanical properties of the elastomer.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of silicone-vinyl copolymers. The values are representative and can be tailored by adjusting the experimental parameters.

Table 1: Typical Reaction Parameters for Hydrosilylation

| Parameter | Value |

| Molar Ratio (Si-H : Vinyl) | 1:1 to 1.2:1 |

| Catalyst Loading (Pt) | 5 - 20 ppm |

| Reaction Temperature | 60 - 100 °C |

| Reaction Time | 1 - 4 hours |

| Curing Temperature | 100 - 150 °C |

| Curing Time | 1 - 2 hours |

Table 2: Representative Properties of this compound-Crosslinked Silicone Copolymers

| Property | Typical Value Range |

| Molecular Weight between Crosslinks (Mc) | 5,000 - 20,000 g/mol |

| Shore A Hardness | 20 - 60 |

| Tensile Strength | 2 - 8 MPa |

| Elongation at Break | 100 - 500 % |

| Glass Transition Temperature (Tg) | -120 to -100 °C |

| Decomposition Temperature (TGA, 5% wt loss) | > 350 °C |

Characterization of Silicone-Vinyl Copolymers

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized copolymers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the hydrosilylation reaction by observing the disappearance of the Si-H stretching vibration at approximately 2160 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of vinyl and methyl protons, and to determine the degree of vinyl functionalization. ²⁹Si NMR provides detailed information about the different siloxane environments and the extent of crosslinking.

-

Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble (pre-crosslinked) polymers.

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and any melting or crystallization events.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the copolymer.

-

Mechanical Testing: Techniques such as tensile testing are used to determine the mechanical properties of the cured elastomers, including tensile strength, elongation at break, and Young's modulus.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of silicone-vinyl copolymers.

Applications in Drug Development

The unique properties of silicone-vinyl copolymers make them highly suitable for various applications in the pharmaceutical and drug development fields.

-

Drug Delivery Systems: These copolymers can be formulated into matrices for the controlled release of therapeutic agents.[1][2] Their biocompatibility and inertness minimize adverse reactions with the body and the encapsulated drug. The crosslink density, which can be controlled by the amount of this compound, influences the diffusion rate of the drug from the matrix, allowing for tailored release profiles.

-

Transdermal Patches: Silicone-based adhesives are widely used in transdermal drug delivery systems due to their good skin adhesion and biocompatibility.[2][3] The incorporation of this compound can enhance the cohesive strength of the adhesive, ensuring the patch remains in place while allowing for the steady permeation of the drug through the skin.

-

Biomedical Devices and Implants: The biostability and soft, elastomeric nature of these materials are advantageous for fabricating long-term implants and soft tissue-contacting devices.[1][4] Their gas permeability is also a key feature for applications such as contact lenses.

-

Medical Tubing and Catheters: The flexibility, durability, and biocompatibility of silicone elastomers make them ideal for manufacturing medical-grade tubing and catheters.[1]

Conclusion

The synthesis of silicone-vinyl copolymers using this compound via platinum-catalyzed hydrosilylation offers a versatile platform for creating materials with a wide range of properties. By carefully controlling the reaction conditions and stoichiometry, researchers can tailor the mechanical, thermal, and release characteristics of these copolymers to meet the specific demands of various applications, particularly in the fields of drug development and biomedical engineering. The detailed protocols and characterization methods provided in this application note serve as a valuable resource for scientists and professionals working in these areas.

References

Application Note: Analysis of Hexavinyldisiloxane using Gas Chromatography

Introduction

Hexavinyldisiloxane is a key organosilicon compound utilized as a crosslinking agent and a monomer in the synthesis of silicone-based polymers, resins, and elastomers. Its vinyl functional groups are highly reactive, making it a critical component in addition-curing silicone systems. The purity and concentration of this compound in raw materials and formulations are crucial for ensuring the desired properties and performance of the final products. Gas chromatography (GC) offers a robust and reliable analytical technique for the separation and quantification of this compound. This application note provides detailed methodologies for the analysis of this compound using both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification and structural confirmation.

Analytical Methods

Two primary GC-based methods are presented for the comprehensive analysis of this compound:

-

GC-FID for Quantitative Analysis: This method is ideal for determining the purity and concentration of this compound in various sample matrices. FID offers high sensitivity and a wide linear dynamic range for organosilicon compounds.

-

GC-MS for Qualitative Analysis and Identification: This method provides mass spectral data for the unequivocal identification of this compound and the characterization of any impurities. The fragmentation pattern of this compound in the mass spectrometer serves as a unique fingerprint for its identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[1] this compound is a volatile liquid and should be handled in a well-ventilated fume hood.

Protocol for Liquid Samples (e.g., technical grade this compound, reaction mixtures):

-

Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Solvent Selection: Dilute the sample to the mark with a high-purity, volatile organic solvent such as acetone, hexane, or isopropanol. Acetone is a suitable solvent for extracting siloxanes from various matrices.[1]

-

Homogenization: Mix the solution thoroughly by vortexing to ensure homogeneity.

-

Filtration (if necessary): If the sample contains any particulate matter, filter the diluted sample through a 0.45 µm PTFE syringe filter into a clean GC vial.

-

Vial Capping: Securely cap the GC vial with a PTFE-lined septum to prevent evaporation of the volatile analyte and solvent.

GC-FID Method Parameters